(E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid
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Overview
Description
(E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid is an organic compound that features a hydrazone linkage between a 2,4-dihydroxybenzylidene moiety and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-hydrazinobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.
Substitution: The hydroxyl groups on the benzylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the hydrazone linkage can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Shares the dihydroxybenzene moiety but lacks the hydrazone linkage.
4-Hydroxybenzoic acid: Similar benzoic acid structure but without the dihydroxybenzene moiety.
Hydrazones: General class of compounds with a hydrazone linkage but different substituents.
Uniqueness
(E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid is unique due to the presence of both the 2,4-dihydroxybenzylidene moiety and the hydrazone linkage, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
(E)-4-(2-(2,4-dihydroxybenzylidene)hydrazinyl)benzoic acid is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antioxidant and anti-inflammatory properties. This compound's structure features a hydrazine moiety, which is known for its reactivity and biological significance.
Chemical Structure
The molecular formula of this compound is C18H17N3O4. The compound consists of a benzoic acid core substituted with a hydrazone linkage to a 2,4-dihydroxybenzylidene group.
Antioxidant Activity
Recent studies have demonstrated that derivatives of hydrazinobenzoic acids exhibit significant antioxidant activity. For instance, various compounds synthesized from 4-hydrazinobenzoic acid were tested for their ability to scavenge free radicals using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate).
Table 1: Antioxidant Activity of Hydrazinobenzoic Acid Derivatives
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | Concentration (μg/mL) |
---|---|---|---|
Compound 1 | 41.48 ± 0.23 | 80-85 | 20 |
Compound 3 | 70-72 | High (exact % not reported) | 20 |
Compound 5 | 70-72 | High (exact % not reported) | 20 |
BHA (Standard) | 92 | 1.35 ± 0.06 | 40 |
The results indicate that compounds with substitutions such as isothiocyanate and benzylidene significantly enhance the radical scavenging ability, with some exhibiting activity comparable to or exceeding that of standard antioxidants like butylated hydroxytoluene (BHT) .
Anti-inflammatory and Enzyme Inhibition
In addition to antioxidant properties, hydrazone derivatives have been investigated for their anti-inflammatory effects. Studies have shown that certain compounds can inhibit enzymes such as tyrosinase and cholinesterase, which are implicated in various diseases including neurodegenerative disorders.
Table 2: Enzyme Inhibition Activities
Compound | Enzyme Target | Inhibition Activity (%) |
---|---|---|
Compound A | Cholinesterase | Significant inhibition |
Compound B | Tyrosinase | Significant inhibition |
These findings suggest that the presence of hydroxyl groups on the aromatic rings enhances the inhibitory effects on these enzymes .
Case Studies
Several case studies have examined the biological activities of similar hydrazine derivatives:
- Antioxidant Potential : A study reported that certain hydrazone derivatives showed up to 85% DPPH scavenging activity at 20 μg/mL , highlighting their potential as therapeutic agents against oxidative stress-related diseases .
- Enzyme Inhibition : Research indicated that hydrazones derived from hydroxy-substituted benzaldehydes effectively inhibited xanthine oxidase, a target for chronic heart failure treatments .
- Antibacterial Activity : Some derivatives displayed notable antibacterial properties with MIC values ranging from 64-512 μg/mL , indicating their potential in treating bacterial infections .
Properties
IUPAC Name |
4-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-12-6-3-10(13(18)7-12)8-15-16-11-4-1-9(2-5-11)14(19)20/h1-8,16-18H,(H,19,20)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFRUXGJOPWRNZ-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NN=CC2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)N/N=C/C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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